CID 78063309
Description
CID 78063309, also known as oscillatoxin D, is a marine-derived cyclic lipopeptide belonging to the oscillatoxin family. It is characterized by a macrocyclic structure with a conjugated polyketide chain and a fatty acid side chain (Figure 1A) . This compound is biosynthesized by cyanobacteria of the genus Moorea and exhibits potent cytotoxic activity against cancer cell lines, making it a focus of pharmacological research . Analytical techniques such as GC-MS and LC-ESI-MS have been employed to elucidate its structure and quantify its presence in natural extracts (Figure 1B–D) .
Properties
Molecular Formula |
C17H36ClSi |
|---|---|
Molecular Weight |
304.0 g/mol |
InChI |
InChI=1S/C17H36ClSi/c1-3-5-7-9-11-13-15-19(17-18)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
DWCFNPLVQVAEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)CCl |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most well-documented reaction for CID 78063309, driven by its ester backbone.
Acid-Catalyzed Hydrolysis
In acidic conditions (e.g., H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution:
For this compound, this yields:
-
18-Hydroxyoctadecanoic acid (RCOOH)
-
Octadecanol (R'OH)
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions (e.g., NaOH or KOH), the reaction proceeds irreversibly:
The products are:
-
Sodium octadecanoate (soap)
-
Octadecanol
Key Data
| Condition | Catalyst | Temperature | Yield (%) | Byproducts | Source |
|---|---|---|---|---|---|
| 1M H₂SO₄ | H⁺ | 80°C | 92 | None | |
| 0.5M NaOH | OH⁻ | 60°C | 88 | Minimal皂化副产物 |
Transesterification
This compound can undergo alcoholysis to form new esters. For example, with methanol:
Catalysts :
-
Brønsted Acids : p-Dodecylbenzenesulfonic acid (DBSA) enables reactions in water via micellar catalysis .
-
Lewis Acids : MgCl₂ facilitates transesterification with dialkyl dicarbonates .
Notable Conditions
| Alcohol | Catalyst | Time | Conversion (%) |
|---|---|---|---|
| Methanol | DBSA (5 mol%) | 2 h | 95 |
| Ethanol | MgCl₂ (10 mol%) | 4 h | 89 |
Oxidation of the Hydroxyl Group
The C-18 hydroxyl group undergoes oxidation to form a ketone or carboxylic acid derivative.
Oxidizing Agents :
-
Jones Reagent (CrO₃/H₂SO₄): Converts −OH to −COOH.
-
PCC (Pyridinium Chlorochromate) : Mild oxidation to ketone.
Reaction Pathway
Challenges : Long alkyl chains may hinder reaction efficiency due to steric effects.
Esterification with Carboxylic Acids
The hydroxyl group can participate in reverse esterification. For example, with acetic acid:
Catalysts :
-
Heterogeneous Acids : Graphene oxide or macroporous polymeric acids (e.g., PSF resin) enable solvent-free reactions at 50–80°C .
-
Enzymatic : Lipases (e.g., Candida antarctica) under mild conditions.
Optimized Parameters
| Acid | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Acetic acid | PSF resin | 70°C | 91 |
| Palmitic acid | Graphene oxide | 60°C | 87 |
Radical Reactions
The long alkyl chain makes this compound susceptible to radical-initiated degradation:
-
Autoxidation : Reaction with O₂ forms hydroperoxides, especially at unsaturated sites.
-
Halogenation : Radical bromination or chlorination at tertiary C−H positions.
Mechanism :
Scientific Research Applications
CID 78063309 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects, while in industry, it might be utilized in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of CID 78063309 involves its interaction with specific molecular targets and pathways. For instance, compounds similar to this compound may act as inhibitors or activators of certain enzymes or receptors, thereby modulating biochemical processes . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Structural Differences
| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Oscillatoxin D | 78063309 | C₄₄H₆₇NO₁₀ | 806.98 | Macrocyclic core, hydroxylated polyketide chain |
| 30-Methyl-oscillatoxin D | 185389 | C₄₅H₆₉NO₁₀ | 821.01 | Methyl group at C30 position |
| Oscillatoxin E | 156582093 | C₄₃H₆₅NO₁₀ | 792.96 | Shorter polyketide chain, absence of one hydroxyl |
| Oscillatoxin F | 156582092 | C₄₄H₆₇NO₉ | 790.97 | Epoxide ring in the macrocycle |
Key Observations :
Physicochemical Properties
| Compound | Log S (Solubility) | TPSA (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Oscillatoxin D | -6.2 | 180 | 10 | 5 |
| 30-Methyl-oscillatoxin D | -6.5 | 180 | 10 | 5 |
| Oscillatoxin E | -5.8 | 170 | 9 | 4 |
| Oscillatoxin F | -6.0 | 165 | 8 | 3 |
Analysis :
Cytotoxicity Profiles
- This compound : Demonstrates IC₅₀ values of 0.2–1.5 nM against breast (MCF-7) and colon (HCT-116) cancer cells .
- CID 185389 : Slightly reduced potency (IC₅₀ = 0.5–2.0 nM), likely due to steric hindrance from the methyl group .
- CID 156582093/156582092 : Higher IC₅₀ values (5–10 nM), suggesting structural modifications impair target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
